

Bioconjugation Methods Using Thiomorpholine-4-Sulfonyl Fluoride Probes

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Compound of Interest

Compound Name: *Thiomorpholine-4-sulfonyl fluoride*

CAS No.: 2460750-12-1

Cat. No.: B3009419

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Application Note & Protocol Guide

Introduction: The Renaissance of Sulfur(VI) Fluoride Exchange (SuFEx)

The discovery of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized bioconjugation by introducing "click" chemistry characteristics—speed, universality, and orthogonality—to the formation of sulfur-nucleophile bonds. Among the emerging arsenal of SuFEx warheads, **Thiomorpholine-4-sulfonyl fluoride** (TSF) represents a distinct class of sulfamoyl fluorides (

).

Unlike highly reactive sulfonyl chlorides or fluorosulfates, TSF probes possess a unique "latent" reactivity. They are exceptionally stable in aqueous physiological buffers, resisting hydrolysis for days. However, when bound within a protein pocket that provides the correct geometry and local acid-base catalysis, they undergo rapid, specific covalent bond formation with nucleophilic side chains (Tyrosine, Lysine, Histidine, or Serine).

This "reaction-on-demand" profile makes TSF probes ideal for:

- Covalent Fragment-Based Drug Discovery (FBDD): Identifying "ligandable" pockets without non-specific background labeling.

- Chemoproteomics: Profiling reactive residues across the proteome.[1]
- Site-Selective Bioconjugation: Labeling specific residues driven by proximity rather than intrinsic hyper-reactivity.

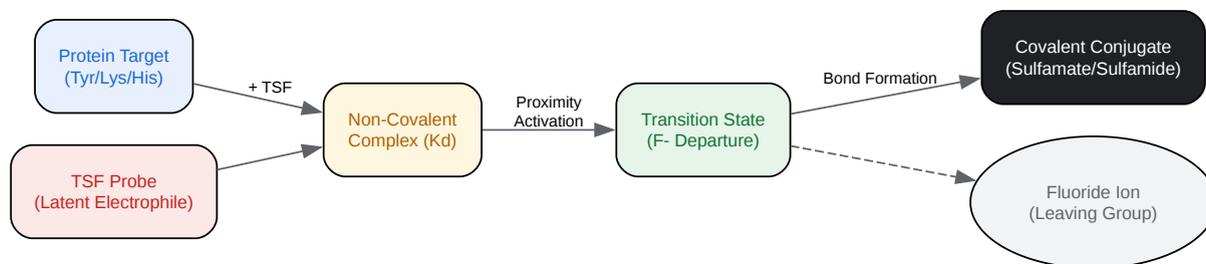
Mechanism of Action

The bioconjugation of TSF relies on the nucleophilic substitution at the hexavalent sulfur center. The thiomorpholine ring acts as a stabilizing secondary amine, tuning the electrophilicity of the sulfonyl center.

The SuFEx Reaction Pathway

- Recognition: The TSF probe binds reversibly to the target protein (), positioning the warhead near a nucleophile.
- Activation: The local protein environment (often a basic residue or water network) activates the nucleophile (e.g., deprotonating Tyrosine to Phenolate).
- Exchange: The nucleophile attacks the sulfur center, displacing the fluoride ion () as a leaving group.
- Conjugation: A stable sulfamate () or sulfamide () bond is formed.

Mechanistic Diagram



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Figure 1: The proximity-driven SuFEx reaction mechanism. Note that unlike Michael acceptors, TSF requires specific environmental activation.

Experimental Protocol: Covalent Labeling & Analysis

This protocol details the use of TSF probes for labeling purified proteins or proteomic lysates.

Materials & Reagents[2]

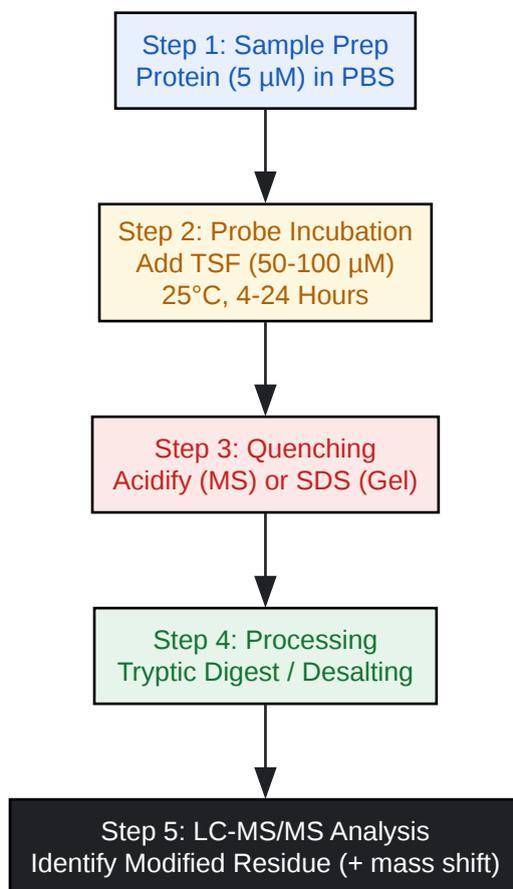
- TSF Probe: 100 mM stock in anhydrous DMSO. (Store at -20°C; stable for months).
- Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer during incubation if high concentrations are used, as primary amines can theoretically react over long periods, though TSF is generally resistant.
- Protein Stock: 1–10 μ M (purified) or 1–2 mg/mL (lysate).
- Quenching Reagent: 5% Formic Acid (for MS) or SDS-PAGE Loading Buffer.
- Analysis: LC-MS/MS (Orbitrap or Q-TOF recommended).

Labeling Workflow

- Preparation: Dilute protein to working concentration (e.g., 5 μ M) in Reaction Buffer.

- Probe Addition: Add TSF probe to the protein solution.
 - Screening Mode: 10–100 μM probe (10–20x excess).
 - Specific Labeling: 1.1–2x excess if
is known.
 - DMSO Limit: Keep final DMSO concentration < 1-2% (v/v).
- Incubation:
 - Temperature: 25°C (Room Temp) or 37°C.
 - Time: 1 to 24 hours. Note: Sulfamoyl fluorides react slower than sulfonyl fluorides. Overnight incubation is common for initial screens.
- Quenching:
 - For Gel Analysis: Add 4x SDS-PAGE loading buffer and boil for 5 min.
 - For MS Analysis: Acidify with formic acid to pH 2–3, or perform protein precipitation (acetone/methanol).
- Digestion (for MS):
 - Alkylate free cysteines (IAA/Chloroacetamide).
 - Digest with Trypsin/LysC overnight.
 - Desalt peptides (C18 StageTip).

Workflow Diagram



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Figure 2: Step-by-step workflow for TSF bioconjugation and analysis.

Data Analysis & Mass Spectrometry Settings

When analyzing TSF-labeled proteins, the mass spectrometer must be configured to detect the specific mass shift induced by the probe.

Calculating the Mass Shift

The reaction involves the loss of Fluoride (F, mass ~19 Da) and the addition of the Thiomorpholine-Sulfonyl moiety.

Component	Formula	Monoisotopic Mass (Da)
TSF Probe		197.00
Leaving Group		-18.998
Added Mass		+178.00

Note: If your TSF probe has additional substituents (e.g., a fluorophore or linker), calculate the mass of the full molecule minus 19.0 Da.

Database Search Parameters

- Variable Modification: +178.000 Da (or specific probe mass).
- Residues: Tyrosine (Y), Lysine (K), Histidine (H), Serine (S).[2] Prioritize Y and K.
- Fragmentation: HCD (Higher-energy C-trap Dissociation) is recommended. The sulfamate bond is generally stable, but diagnostic neutral losses may occur.

Comparative Analysis: TSF vs. Other Warheads

Understanding where TSF fits in the electrophile toolbox is critical for experimental design.

Feature	Sulfonyl Chloride ()	Aryl Sulfonyl Fluoride ()	TSF (Sulfamoyl Fluoride)
Stability (Water)	Low (Hydrolyzes minutes)	High (Stable days)	Very High (Stable weeks)
Reactivity	Non-specific / Hyper-reactive	Moderate	Latent / Proximity-Driven
Primary Targets	Lys, Cys, Tyr, His	Tyr, Lys, His	Tyr, Lys (in specific pockets)
Selectivity	Low	Medium	High
Application	Total protein labeling	General SuFEx, ABPP	Fragment Screening, Specific Probes

Troubleshooting & Optimization

- Issue: No Labeling Observed.
 - Cause: TSF is too stable; no binding pocket affinity.
 - Solution: Increase incubation time (up to 48h) or temperature (37°C). If using as a fragment, the affinity might be too low—increase concentration to 200-500 μ M (watch for precipitation).
- Issue: Precipitation.
 - Cause: TSF is hydrophobic.
 - Solution: Ensure DMSO < 5%. Use a more soluble TSF derivative (e.g., oxidized thiomorpholine S-oxide) if available.
- Issue: Non-Specific Labeling.
 - Cause: Concentration too high (>1 mM) or pH too basic (>8.5).

- Solution: Lower pH to 7.4. Titrate probe concentration down.

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